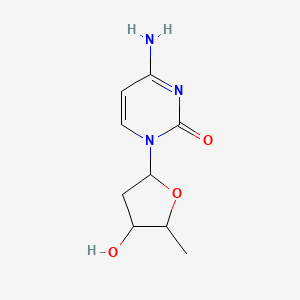

4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one

CAS No.:

Cat. No.: VC16214577

Molecular Formula: C9H13N3O3

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13N3O3 |

|---|---|

| Molecular Weight | 211.22 g/mol |

| IUPAC Name | 4-amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one |

| Standard InChI | InChI=1S/C9H13N3O3/c1-5-6(13)4-8(15-5)12-3-2-7(10)11-9(12)14/h2-3,5-6,8,13H,4H2,1H3,(H2,10,11,14) |

| Standard InChI Key | LWMIPKUFUQWBMO-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(CC(O1)N2C=CC(=NC2=O)N)O |

Introduction

Nomenclature and Structural Characteristics

Chemical Identity and Naming Conventions

The systematic IUPAC name 4-amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one defines its core structure:

-

A pyrimidin-2-one ring substituted with an amino group at position 4.

-

An oxolane (tetrahydrofuran) ring at position 1, featuring hydroxyl and methyl groups at positions 4 and 5, respectively.

Notably, confusion may arise due to structural similarities with analogs such as 4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one, where the oxolane’s 5-position carries a hydroxymethyl group instead of a methyl group. This distinction is critical for reactivity and biological activity, as substituents influence hydrogen bonding and steric interactions .

Molecular Configuration

The compound’s stereochemistry is defined by the oxolane ring’s substituents:

-

Hydroxyl group (C4): Contributes to hydrophilicity and hydrogen-bonding potential.

-

Methyl group (C5): Enhances lipophilicity and steric bulk, potentially affecting substrate-enzyme interactions.

Key structural data derived from analogs include:

| Parameter | Value/Description |

|---|---|

| Molecular formula | C₉H₁₃N₃O₃ |

| Molecular weight | 227.22 g/mol |

| Hybridization of pyrimidine | sp² (aromatic) |

| Oxolane ring conformation | Envelope (C2-endo or C3-endo) |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one typically involves multi-step organic reactions, often starting from ribose or ribonolactone derivatives . A generalized pathway includes:

-

Oxolane Ring Formation:

-

Pyrimidine Ring Coupling:

-

Substrate: Protected oxolane intermediate.

-

Reaction: Condensation with 4-aminopyrimidin-2-one using Mitsunobu or nucleophilic substitution reactions.

-

-

Deprotection and Purification:

-

Reagents: Methanol/ammonia for benzoyl removal.

-

Purification: Column chromatography or crystallization.

-

Optimization Parameters

Critical factors influencing yield and purity:

| Parameter | Optimal Condition | Impact |

|---|---|---|

| Temperature | 0–25°C (during coupling) | Minimizes side reactions |

| Catalyst | Triphenylphosphine (Mitsunobu) | Enhances coupling efficiency |

| Reaction time | 12–24 hrs | Balances completion vs. degradation |

Patent US7598373B2 highlights methods for producing intermediates like 2-C-methyl-D-ribonolactone, which are pivotal for large-scale synthesis .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar solvents (e.g., water, DMSO) due to hydroxyl and amino groups.

-

Stability:

-

pH Sensitivity: Degrades under strongly acidic or basic conditions via hydrolysis of the glycosidic bond.

-

Thermal Stability: Stable up to 150°C; decomposition observed at higher temperatures.

-

Spectroscopic Data

-

IR Spectroscopy:

-

3350 cm⁻¹ (N-H stretch, amino group).

-

1680 cm⁻¹ (C=O stretch, pyrimidinone).

-

-

NMR (¹H):

-

δ 5.8–6.1 ppm (pyrimidine H5).

-

δ 4.2–4.5 ppm (oxolane H2 and H3).

-

Biological Activity and Mechanism

Enzyme Inhibition

Structural analogs demonstrate inhibitory effects on enzymes involved in nucleic acid synthesis, such as:

-

Thymidylate synthase: Targeted by pyrimidine analogs for anticancer activity.

-

Viral polymerases: Fluorinated analogs show HCV NS5B polymerase inhibition .

Applications in Pharmaceutical Research

Drug Development

-

Nucleoside Analogs: Serves as a precursor for antivirals targeting HCV, HIV, and herpesviruses.

-

Prodrug Modifications: Esterification of hydroxyl groups enhances bioavailability (e.g., valine ester prodrugs) .

Biochemical Probes

-

Click Chemistry: Azido derivatives enable conjugation with fluorescent tags for tracking cellular uptake.

Comparative Analysis with Structural Analogs

| Compound | Key Structural Difference | Biological Activity |

|---|---|---|

| 4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one | 5-methyloxolan | Putative enzyme inhibition |

| 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | 5-hydroxymethyloxolan | HCV polymerase inhibition |

| 5'-Azido-2',5'-dideoxycytidine | Azido group at 5' | HIV chain termination |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume